molecular formula C17H21NO3 B11954287 N-(4-Ethoxyphenyl)veratrylamine CAS No. 82376-74-7

N-(4-Ethoxyphenyl)veratrylamine

Cat. No.: B11954287
CAS No.: 82376-74-7
M. Wt: 287.35 g/mol
InChI Key: VPCKXSWBIUDZBT-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)veratrylamine is an organic compound with the molecular formula C17H21NO3 and a molecular weight of 287.362 g/mol It is a derivative of veratrylamine, characterized by the presence of an ethoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxyphenyl)veratrylamine typically involves the reductive amination of carbonyl compounds with ammonia or amines in the presence of a reducing agent . One common method is the use of cobalt-based nanoparticles as catalysts for the reductive amination process . The reaction conditions generally include the use of molecular hydrogen and a suitable solvent, such as ethanol or methanol, under controlled temperature and pressure.

Industrial Production Methods

Industrial production of this compound may involve similar reductive amination processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethoxyphenyl)veratrylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like sodium ethoxide (NaOEt) or other nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-(4-Ethoxyphenyl)veratrylamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of N-(4-Ethoxyphenyl)veratrylamine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . The exact molecular targets and pathways can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Ethoxyphenyl)veratrylamine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This functional group can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its analogs.

Properties

CAS No.

82376-74-7

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-4-ethoxyaniline

InChI

InChI=1S/C17H21NO3/c1-4-21-15-8-6-14(7-9-15)18-12-13-5-10-16(19-2)17(11-13)20-3/h5-11,18H,4,12H2,1-3H3

InChI Key

VPCKXSWBIUDZBT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NCC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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